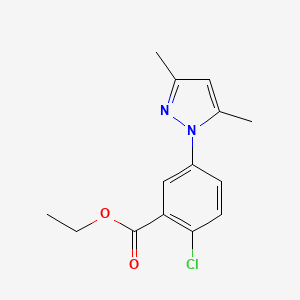

Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate

Description

Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a benzoate ester derivative featuring a chloro substituent at the 2-position and a 3,5-dimethylpyrazole moiety at the 5-position of the benzene ring. The chloro substituent may contribute to electronic effects and steric hindrance, while the pyrazole ring—a five-membered heterocycle with two nitrogen atoms—introduces hydrogen-bonding and π-stacking capabilities, critical for molecular recognition in biological or material systems .

Properties

Molecular Formula |

C14H15ClN2O2 |

|---|---|

Molecular Weight |

278.73 g/mol |

IUPAC Name |

ethyl 2-chloro-5-(3,5-dimethylpyrazol-1-yl)benzoate |

InChI |

InChI=1S/C14H15ClN2O2/c1-4-19-14(18)12-8-11(5-6-13(12)15)17-10(3)7-9(2)16-17/h5-8H,4H2,1-3H3 |

InChI Key |

APSURNGQWBBCGU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N2C(=CC(=N2)C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,5-dimethyl-1H-pyrazole in the presence of a suitable base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature. The nitro group is then reduced to an amine, followed by esterification with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazolones or reduction to form pyrazolines.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid[][3].

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Pyrazolones.

Reduction: Pyrazolines.

Hydrolysis: 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid.

Scientific Research Applications

Biological Activities

Recent studies have highlighted the significant biological activities associated with Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate:

Antibacterial and Antifungal Properties

The compound exhibits notable antibacterial and antifungal activities. Research indicates that it interferes with microbial cell wall synthesis and other critical biochemical pathways essential for microbial survival.

Minimum Inhibitory Concentration (MIC) values have been reported as low as to against various bacterial strains, suggesting its potential as a new antimicrobial agent .

Applications in Medicinal Chemistry

This compound has potential applications in drug development due to its biological activity. Its structure allows for modifications that can enhance efficacy and reduce toxicity in therapeutic contexts.

Case Studies

Several studies have explored the compound's efficacy:

- Antimicrobial Studies : A series of experiments demonstrated that derivatives of this compound showed enhanced activity against resistant strains of bacteria compared to traditional antibiotics .

- Pharmacological Evaluations : Investigations into the compound's effects on various pathogens have indicated potential as a lead compound for developing new antimicrobial agents .

Agricultural Applications

In addition to medicinal uses, this compound has implications in agriculture:

Pesticidal Activity

Research suggests that compounds in the pyrazole class exhibit herbicidal properties. This compound may serve as a novel herbicide or pesticide due to its ability to disrupt metabolic processes in target organisms.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition of their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate with structurally related compounds, focusing on substituent effects, biological activity, and applications.

Key Observations

Substituent Impact on Bioactivity: The pyrazole group in the target compound differs from SABA1’s sulfonamidobenzamide core and flupropacil’s pyrimidine ring. Pyrazoles are known for their hydrogen-bonding capacity, which may enhance target binding in enzymatic or receptor interactions compared to sulfonamides or pyrimidines . The chloro substituent at the 2-position is conserved in SABA1 and flupropacil, suggesting its role in steric or electronic modulation of aromatic interactions.

Toxicity and Safety: Simple alkyl benzoates (e.g., ethyl benzoate) exhibit low toxicity but may cause irritation at high concentrations .

Applications :

- SABA1 demonstrates antimicrobial activity via biotin carboxylase inhibition, highlighting the role of sulfonamide groups in enzyme targeting .

- Flupropacil ’s pesticidal use underscores the agrochemical relevance of chloro-heterocyclic benzoates . The target compound’s pyrazole group may position it for similar applications, pending activity studies.

Biological Activity

Ethyl 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₁₄H₁₅ClN₂O₂

- CAS Number : 1266469-63-9

- Molecular Weight : 280.74 g/mol

This compound features a benzoate moiety substituted with a chlorinated pyrazole ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with chloroacetic acid or its derivatives. The process often employs standard organic synthesis techniques such as nucleophilic substitution and esterification reactions.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes.

| Compound | IC₅₀ (μg/mL) | COX Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

| Diclofenac | 54.65 | Reference |

In vitro studies suggest that this compound may exhibit comparable or superior anti-inflammatory effects compared to traditional NSAIDs like diclofenac .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies show that certain pyrazole compounds can induce apoptosis in HeLa cells and other cancer models by modulating key signaling pathways involved in cell survival and proliferation .

Case Study 1: In Vitro Analysis

A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. The results indicated significant inhibition of COX enzymes with minimal cytotoxicity observed in normal cell lines. The compound was found to have an IC₅₀ value that was competitive with established anti-inflammatory drugs .

Case Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of pyrazole derivatives revealed that modifications on the pyrazole ring significantly influence biological activity. The presence of electron-donating or withdrawing groups can enhance or diminish COX inhibitory activity. This compound's specific substituents were shown to optimize its pharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.